molecular formula C25H25N3O3S B3936232 N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-butoxybenzamide

N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-butoxybenzamide

Cat. No. B3936232
M. Wt: 447.6 g/mol
InChI Key: LCTAIAKFXXJNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-butoxybenzamide, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

BPTES works by binding to the active site of glutaminase, preventing it from converting glutamine to glutamate. This leads to a reduction in the production of ATP and NADPH in cancer cells, ultimately leading to cell death.
Biochemical and physiological effects:
BPTES has been shown to have a selective effect on cancer cells that are dependent on glutamine metabolism, while sparing normal cells. This makes it a promising anticancer agent with potentially fewer side effects than traditional chemotherapy drugs.

Advantages and Limitations for Lab Experiments

BPTES has several advantages for use in lab experiments, including its selectivity for cancer cells and its ability to be used in combination with other anticancer agents. However, BPTES has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on BPTES. One area of interest is the development of more stable and soluble analogs of BPTES that can be used in a wider range of experimental settings. Another area of interest is the investigation of BPTES in combination with other targeted therapies, such as immunotherapy, to enhance its anticancer effects. Additionally, research is needed to further understand the mechanisms of resistance to BPTES and to identify biomarkers that can be used to predict response to BPTES treatment.

Scientific Research Applications

BPTES has been extensively studied for its potential use in cancer therapy. It has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism. BPTES has also been investigated for its potential use in combination with other anticancer agents to enhance their efficacy.

properties

IUPAC Name

N-[(3-benzamidophenyl)carbamothioyl]-3-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-2-3-15-31-22-14-7-11-19(16-22)24(30)28-25(32)27-21-13-8-12-20(17-21)26-23(29)18-9-5-4-6-10-18/h4-14,16-17H,2-3,15H2,1H3,(H,26,29)(H2,27,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTAIAKFXXJNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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